![molecular formula C18H23N3O B2361396 N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-56-9](/img/structure/B2361396.png)
N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. This core is substituted with a tert-butyl group, a phenyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrolopyrazine core with a tert-butyl group, a phenyl group, and a carboxamide group attached. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The pyrrolopyrazine core, being a heterocyclic structure, might undergo various reactions such as electrophilic substitution, nucleophilic substitution, or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .Applications De Recherche Scientifique
Antifungal Activity
The novel compound has demonstrated potent antifungal effects. Specifically, it exhibits excellent activity against fungal pathogens, including multidrug-resistant Candida spp. The minimum inhibitory concentration (MIC) ranges from 4 to 16 µg/mL, making it effective in combating these infections . Researchers have also explored its mode of action, which involves inhibiting ergosterol biosynthesis, a critical process for fungal cell survival.
Antibacterial Potential
While the primary focus is on antifungal properties, preliminary studies suggest that this compound may also possess antibacterial activity. Further investigations are needed to fully understand its efficacy against bacterial pathogens .
Anticancer Research
The central core structure of imidazo[1,2-a]pyrazine and pyridine is essential for displaying anticancer activity. Researchers are exploring its potential as an anticancer agent, although more studies are required to validate this application .
Drug Development Against Antibiotic-Resistant Candida
Given the rise of antibiotic resistance in fungal pathogens, compounds like N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide offer promise. They could serve as a new generation of drug treatments to address emerging drug resistance in Candida spp. This application is particularly relevant in the context of global health concerns .
Molecular Docking Studies
In-silico molecular docking studies have been conducted to understand the compound’s interactions with specific targets. These simulations provide insights into its binding affinity and potential mechanisms of action .
Toxicity Assessment
Although the ADMET analysis suggests moderate toxicity to humans, further in-vitro toxicity studies are necessary to determine the real-time toxic levels. Balancing efficacy with safety is crucial for any potential drug development .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have shown significant anti-cancer activities . Therefore, it is plausible that this compound may also target cancer cells.
Mode of Action
It has been found that similar compounds have anti-proliferative properties . This suggests that N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide might interact with its targets to inhibit cell proliferation, particularly in cancer cells.
Biochemical Pathways
Given its potential anti-cancer activity, it may affect pathways related to cell proliferation and survival .
Pharmacokinetics
Similar compounds are known to have good bioavailability .
Result of Action
Similar compounds have shown significant anti-cancer activities , suggesting that this compound might also have similar effects.
Action Environment
Similar compounds are known to be stable under various conditions .
Propriétés
IUPAC Name |
N-tert-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)19-17(22)21-13-12-20-11-7-10-15(20)16(21)14-8-5-4-6-9-14/h4-11,16H,12-13H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLBXUJEVTWERS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide](/img/structure/B2361313.png)
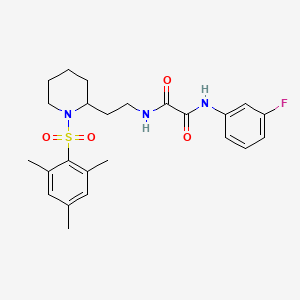
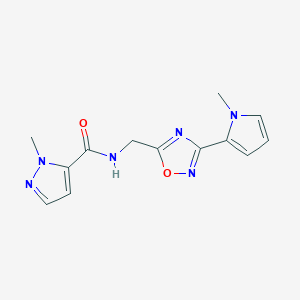

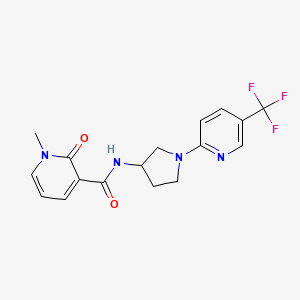
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2361319.png)
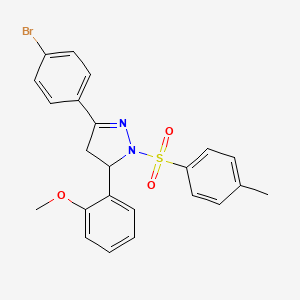
![[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2361322.png)
![2-{4-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2361324.png)
![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)

![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)
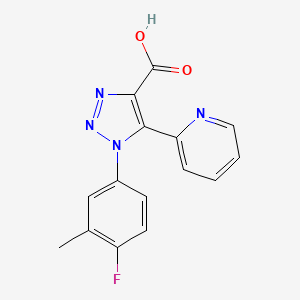
![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)